molecular formula C6H6N2O4 B051374 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-78-8

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B051374
M. Wt: 170.12 g/mol
InChI Key: GEGNYFQOFWUIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449547B2

Procedure details

1-methyl-4-nitro-2-pyrrolecarboxylic acid (III) (1.0 g, 6.0 mmol) is dissolved in 20 mL of a 1 M sodium carbonate aqueous solution and hydrogenated in presence of 250 mg of 10% Pd/C catalyst. When the uptake of hydrogen has stopped, the catalyst is removed by filtration and the resulting yellow solution, containing the aminoacid (VI), is slowly added to a freshly prepared benzene solution of N-formylimidazole with vigorous stirring. After the addition, the resulting two layers are stirred for additional 15 min and then the organic layer is separated and discarded. The aqueous yellow solution, cooled to 0-5° C., is carefully acidified with formic acid (pH 3.5) with vigorous stirring. The precipitated acid (V) is filtered off and washed with small portions of ice-cold water. There are obtained 0.81 g (yield 80%) of product (V): m.p. 208-210° C.; NMR (DMSO-d6), ppm: 3.85 (s, 3H); 6.75 (d, 1H); 7.35 (d, 1H); 8.15 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mg
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([OH:12])=[O:11].[H][H].[C:15](=O)([O-])[O-:16].[Na+].[Na+]>[Pd]>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][CH:15]=[O:16])[CH:4]=[C:3]1[C:10]([OH:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the resulting two layers are stirred for additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
ADDITION
Type
ADDITION
Details
the resulting yellow solution, containing the aminoacid (VI)
ADDITION
Type
ADDITION
Details
is slowly added to a freshly prepared benzene solution of N-formylimidazole with vigorous stirring
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
FILTRATION
Type
FILTRATION
Details
The precipitated acid (V) is filtered off
WASH
Type
WASH
Details
washed with small portions of ice-cold water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(=CC(=C1)NC=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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